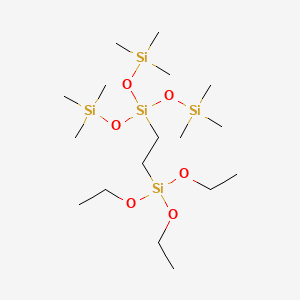
3-Fluo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluo, also known as Fluo-3, is a fluorescence indicator of intracellular calcium (Ca²⁺). It was developed by Roger Y. Tsien and is widely used to measure Ca²⁺ inside living cells using flow cytometry and confocal laser scanning microscopy . Fluo-3 is essentially nonfluorescent, but upon binding to Ca²⁺, its fluorescence increases sharply, making it a valuable tool for detecting microscopic Ca²⁺ release events inside cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Fluo-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fluo-3 undergoes several types of chemical reactions, including:
Oxidation: Fluo-3 can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of Fluo-3.
Substitution: Substitution reactions involving the replacement of functional groups can modify the chemical structure and properties of Fluo-3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fluo-3 can lead to the formation of oxidized derivatives with altered fluorescence properties .
Applications De Recherche Scientifique
Fluo-3 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescence indicator to study calcium ion dynamics in various chemical reactions.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Mécanisme D'action
The mechanism of action of Fluo-3 involves its binding to intracellular calcium ions. When Fluo-3 binds to Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor calcium levels in real-time. The molecular targets of Fluo-3 are the calcium ions within the cell, and the pathways involved include calcium signaling pathways that regulate various cellular functions .
Comparaison Avec Des Composés Similaires
Fluo-3 is often compared with similar compounds such as Fluo-4 and Calcium Green-1. These compounds share similar properties but differ in their fluorescence characteristics and sensitivity to calcium ions . For example:
Calcium Green-1: Another calcium indicator with different excitation and emission spectra, offering advantages in specific experimental conditions.
Fluo-3 is unique in its high sensitivity to calcium ions and its compatibility with visible light excitation sources, making it a preferred choice for many researchers .
Propriétés
Numéro CAS |
130089-08-6 |
|---|---|
Formule moléculaire |
C19H21FO3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(3-fluoro-4-hexoxyphenyl)benzoic acid |
InChI |
InChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22) |
Clé InChI |
TYXINVPAGHYZLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonymes |
3-Fluo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)



![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)



